5-Chloro-3-methoxypyridin-2-amine

Übersicht

Beschreibung

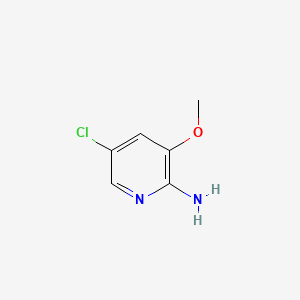

5-Chloro-3-methoxypyridin-2-amine is a heterocyclic organic compound that belongs to the pyridine family It is characterized by a chlorine atom at the 5th position, a methoxy group at the 3rd position, and an amino group at the 2nd position of the pyridine ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-3-methoxypyridin-2-amine typically involves the following steps:

Starting Material: The synthesis begins with commercially available 3-methoxypyridine.

Chlorination: The 3-methoxypyridine is chlorinated at the 5th position using a chlorinating agent such as thionyl chloride or phosphorus pentachloride.

Amination: The chlorinated intermediate is then subjected to amination at the 2nd position using ammonia or an amine source under suitable conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis.

Analyse Chemischer Reaktionen

Types of Reactions

5-Chloro-3-methoxypyridin-2-amine can undergo various chemical reactions, including:

Substitution Reactions: The chlorine atom at the 5th position can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.

Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form biaryl compounds.

Common Reagents and Conditions

Substitution: Reagents like sodium methoxide, thiourea, or primary amines can be used under basic or neutral conditions.

Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be employed.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.

Major Products

Substitution: Products include various substituted pyridines depending on the nucleophile used.

Oxidation: Oxidized derivatives such as pyridine N-oxides.

Reduction: Reduced derivatives like dihydropyridines.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

1.1 Modulation of Cytokine Responses

One of the primary applications of 5-Chloro-3-methoxypyridin-2-amine is its role as a modulator of interleukin (IL) responses, specifically IL-12 and IL-23. These cytokines are crucial in the differentiation and proliferation of T helper cells, which are implicated in autoimmune disorders. The compound acts by inhibiting Tyk2-mediated signal transduction pathways, which can lead to therapeutic benefits in conditions such as psoriasis, Crohn's disease, and multiple sclerosis .

1.2 Anticancer Properties

Recent studies have indicated that compounds similar to this compound may also possess anticancer properties. The modulation of cytokine signaling pathways can influence tumor microenvironments and immune responses, potentially leading to enhanced efficacy of existing cancer therapies. The ability to inhibit specific kinases involved in cancer progression positions this compound as a candidate for further development in oncological applications .

Biochemical Research Applications

2.1 Enzyme Inhibition Studies

Research has demonstrated that this compound can be utilized in enzyme inhibition studies. Its structural properties allow it to interact with various enzymes, including kinases involved in cell signaling pathways. This interaction can be beneficial for understanding the biochemical mechanisms underlying diseases and for the development of new therapeutic agents .

2.2 Drug Development and Optimization

The compound has been used as a scaffold for the development of novel drugs targeting resistant strains of diseases, such as chronic myeloid leukemia (CML). By modifying its structure, researchers aim to enhance its efficacy and reduce side effects associated with traditional therapies .

Table 1: Summary of Research Findings on this compound

Case Study: Modulation of IL Pathways

A significant study highlighted the effectiveness of this compound in modulating IL pathways through Tyk2 inhibition. This research involved animal models that exhibited reduced symptoms of autoimmune conditions when treated with the compound, indicating its potential as a therapeutic agent .

Wirkmechanismus

The mechanism of action of 5-Chloro-3-methoxypyridin-2-amine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of the chlorine and methoxy groups can influence its binding affinity and selectivity towards these targets.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

3-Methoxypyridine: Lacks the chlorine and amino groups, making it less reactive.

5-Chloro-2-aminopyridine: Lacks the methoxy group, affecting its chemical properties and reactivity.

2-Amino-3-methoxypyridine: Lacks the chlorine atom, influencing its substitution reactions.

Uniqueness

5-Chloro-3-methoxypyridin-2-amine is unique due to the combination of the chlorine, methoxy, and amino groups on the pyridine ring

Biologische Aktivität

5-Chloro-3-methoxypyridin-2-amine is a compound that has garnered attention for its potential biological activities. This article reviews the current understanding of its biological properties, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the presence of a chlorine atom at the 5-position and a methoxy group at the 3-position of the pyridine ring. The molecular formula is C_7H_8ClN_2O, with a molecular weight of 174.60 g/mol. The structural formula can be represented as follows:

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

- Anti-inflammatory Activity : The compound has been shown to interact with S100A9, a protein involved in inflammatory responses. Studies indicate that it may inhibit S100A9's pro-inflammatory effects, suggesting potential applications in treating autoimmune and inflammatory conditions .

- Antimicrobial Properties : Preliminary studies have indicated that this compound exhibits antimicrobial activity against certain pathogens. It has been noted for its effectiveness against methicillin-resistant Staphylococcus aureus (MRSA), indicating its potential as an antibacterial agent .

Therapeutic Applications

The diverse biological activities of this compound suggest several therapeutic applications:

- Cancer Treatment : Due to its interactions with inflammatory pathways, there is interest in exploring its role in cancer therapies, particularly in inhibiting tumor growth and metastasis through modulation of inflammatory responses .

- Antimicrobial Therapy : The compound's efficacy against resistant bacterial strains positions it as a candidate for developing new antibiotics, especially in light of rising antibiotic resistance .

- Neurodegenerative Disorders : Given its potential to modulate inflammatory pathways, there is speculation about its use in treating neurodegenerative diseases where inflammation plays a critical role .

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

Eigenschaften

IUPAC Name |

5-chloro-3-methoxypyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7ClN2O/c1-10-5-2-4(7)3-9-6(5)8/h2-3H,1H3,(H2,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKFFRODMHNJVSQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(N=CC(=C1)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10682457 | |

| Record name | 5-Chloro-3-methoxypyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10682457 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1242336-53-3 | |

| Record name | 5-Chloro-3-methoxypyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10682457 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.